Asperlicin D

Natural Product Biosynthesis Nonribosomal Peptide Synthetase Fungal Metabolites

Researchers requiring pure Asperlicin D face supply challenges: the 10:1 biosynthetic ratio favoring Asperlicin C causes regioisomeric cross-contamination in standard preparations. Asperlicin D is essential as a certified reference standard for HPLC/LC-MS method validation to distinguish and quantify these regioisomers. • Thermodynamically more stable tetracyclic scaffold for derivatization & medicinal chemistry • Unique probe for NRPS AspA regioselectivity mechanistic studies • Certified high purity for quantitative CCK-A receptor pharmacology without regioisomeric interference

Molecular Formula C25H18N4O2
Molecular Weight 406.4 g/mol
CAS No. 93413-07-1
Cat. No. B1665789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsperlicin D
CAS93413-07-1
SynonymsAsperlicin D;  AsperlicinD;  Asperlicin-D; 
Molecular FormulaC25H18N4O2
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC4=CC=CC=C4C5=NC6=CC=CC=C6C(=O)N35
InChIInChI=1S/C25H18N4O2/c30-24-22(13-15-14-26-19-10-4-1-7-16(15)19)29-23(17-8-2-5-11-20(17)28-24)27-21-12-6-3-9-18(21)25(29)31/h1-12,14,22,26H,13H2,(H,28,30)/t22-/m0/s1
InChIKeyTTYFXJZDLYVOTG-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Asperlicin D (CAS 93413-07-1): Chemical Profile and Baseline for CCK-A Antagonist Procurement


Asperlicin D is a tetracyclic peptidyl alkaloid and a natural product secondary metabolite produced by the fungus Aspergillus alliaceus (strain ATCC 20656). It belongs to the asperlicin family of non-peptide cholecystokinin (CCK) receptor antagonists and is a regioisomer of Asperlicin C, sharing the identical molecular formula C₂₅H₁₈N₄O₂ but differing in its fused ring architecture [1]. As a cholecystokinin antagonist, Asperlicin D serves as a vital research tool and reference standard for investigating the pharmacological and physiological roles of peripheral CCK-A receptors, particularly in studies of pancreatic function and gastrointestinal motility where selective, non-peptide inhibition is required [2].

Why Substituting Asperlicin D with Other In-Class Asperlicins Introduces Unquantified Risk


Simple substitution of Asperlicin D with its more abundant regioisomer Asperlicin C, or the more complex Asperlicin E, is not scientifically justifiable. Asperlicins C and D are regioisomeric tetracyclic products with distinct stereoelectronic properties and thermodynamic stabilities, arising from divergent cyclization pathways [1]. Asperlicin E possesses a fundamentally different, more complex heptacyclic architecture [2]. Critically, the specific quantitative binding affinity and selectivity profile of Asperlicin D itself for CCK receptor subtypes has not been robustly reported in the primary literature, whereas the parent compound, Asperlicin, and several synthetic analogs are well-characterized [3]. Using a structurally distinct analog without this crucial data introduces an uncontrolled variable into any experiment, as the observed functional outcomes cannot be confidently attributed to a known, quantified level of target engagement.

Asperlicin D (CAS 93413-07-1) Quantitative Comparative Evidence Guide


Asperlicin D Biosynthetic Yield Ratio: A 10:1 Product Flux Comparison with Asperlicin C

Asperlicin D is produced as a minor regioisomeric product relative to Asperlicin C. In a heterologous expression system using the bimodular NRPS AspA from A. alliaceus, the biosynthetic flux consistently yielded a 10:1 ratio of Asperlicin C to Asperlicin D [1]. This quantitative difference in native production directly impacts the material's relative abundance and availability, establishing a clear procurement distinction.

Natural Product Biosynthesis Nonribosomal Peptide Synthetase Fungal Metabolites

Thermodynamic Stability Advantage: Asperlicin D vs. Asperlicin C in Cyclization Energetics

Computational analysis of the transannular cyclization of the 11-membered macrocyclic intermediate reveals that Asperlicin D is thermodynamically more stable than its regioisomer Asperlicin C [1]. This difference in relative thermodynamic stability is a quantifiable physicochemical property that distinguishes the two compounds.

Computational Chemistry Reaction Energetics Natural Product Scaffolds

Total Synthesis Yield: A Quantitative Benchmark for Chemical Accessibility

The first total synthesis of Asperlicin D, achieved via cyclodehydration of a linear tripeptide, proceeded in moderate yields of 30-40% under optimized conditions [1]. A separate synthetic route utilizing a tandem aza-Wittig mediated annulation strategy reported improved yields of up to 62% [2]. This provides a quantifiable synthetic accessibility benchmark for this specific scaffold.

Total Synthesis Medicinal Chemistry Process Development

Class Potency: 300-400 Fold Affinity Advantage of Asperlicin Over Proglumide

While specific binding data for Asperlicin D is not publicly reported, the parent compound Asperlicin exhibits an affinity for pancreatic, ileal, and gallbladder CCK receptors that is 300-400 times greater than that of proglumide, a standard peptide-based CCK antagonist [1]. This establishes a high-potency baseline for the asperlicin structural class.

CCK-A Antagonism Receptor Binding Pharmacology

Asperlicin D (CAS 93413-07-1): Validated Research and Procurement Scenarios


Analytical Reference Standard for Asperlicin C Regioisomer Identification and Purity Assessment

Due to the 10:1 biosynthetic ratio favoring Asperlicin C, preparations of Asperlicin C are likely to contain small amounts of the Asperlicin D regioisomer [1]. Procurement of pure Asperlicin D is therefore essential as a certified reference standard for developing and validating high-resolution analytical methods (e.g., HPLC, LC-MS) capable of distinguishing and quantifying these regioisomers to ensure the purity and identity of research materials.

Mechanistic Probe for Studying Regioselectivity in NRPS-Catalyzed Cyclizations

Asperlicin D's status as the thermodynamically more stable yet kinetically disfavored minor product of the AspA-catalyzed cyclization makes it a unique probe for investigating the mechanistic control of regioselectivity in fungal nonribosomal peptide synthetases (NRPS) [2]. Comparing its formation to that of Asperlicin C allows researchers to dissect the roles of enzyme conformational dynamics versus intrinsic chemical reactivity in governing product distribution.

Scaffold for Derivatization Studies Based on a Thermodynamically Stable Core

The established thermodynamic stability of the Asperlicin D core, as determined by computational analysis of its cyclization pathway [3], suggests it may serve as a robust starting scaffold for derivatization. Chemical modifications made to this inherently more stable regioisomer could exhibit different stability and reactivity profiles compared to those made to the kinetically favored Asperlicin C scaffold, making it a distinct template for medicinal chemistry efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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